molecular formula C15H19ClN2O4S B2621386 allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate CAS No. 478047-75-5

allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate

Cat. No.: B2621386
CAS No.: 478047-75-5
M. Wt: 358.84
InChI Key: PEONFACJXOQDNG-UHFFFAOYSA-N
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Description

Allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate is a synthetic organic compound featuring a carbamate group (-O-CO-N-) linked to an allyl moiety and a 4-piperidinyl ring substituted at the 1-position with a 4-chlorophenylsulfonyl group.

Properties

IUPAC Name

prop-2-enyl N-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O4S/c1-2-11-22-15(19)17-13-7-9-18(10-8-13)23(20,21)14-5-3-12(16)4-6-14/h2-6,13H,1,7-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEONFACJXOQDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form 1-[(4-chlorophenyl)sulfonyl]piperidine. This intermediate is then reacted with allyl isocyanate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the allyl or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted allyl or piperidine derivatives.

Scientific Research Applications

Allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Comparisons

Carbamate vs. Urea Derivatives

The compound N-allyl-N′-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea () shares the 4-chlorophenylsulfonyl-piperidinyl backbone but replaces the carbamate with a urea (-NH-CO-NH-) group. Ureas generally exhibit higher hydrogen-bonding capacity but lower metabolic stability compared to carbamates due to susceptibility to hydrolysis . This difference may influence pharmacokinetic properties, such as oral bioavailability or half-life.

Sulfonamide vs. Sulfanyl Acetamide

In 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide (), the sulfanyl (-S-) group replaces the sulfonyl (-SO₂-) moiety. This contrast suggests that the target carbamate may exhibit higher enzymatic inhibition potency than sulfanyl analogs .

Piperidinyl/Piperazinyl Scaffold Comparisons

Antiarrhythmic Piperidinyl Analogs: Lorcainide

Lorcainide (N-(4-chlorophenyl)-N-[1-(1-methylethyl)-4-piperidinyl]benzeneacetamide; ) shares the 4-piperidinyl and 4-chlorophenyl motifs but incorporates an acetamide group. The absence of a sulfonyl group in lorcainide may limit its enzyme-targeting efficacy compared to the target carbamate, which could interact with sulfonyl-dependent pathways.

Carbamates with Piperazinyl Substitutions

Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate () replaces the piperidinyl ring with a piperazinyl group and introduces a phenolic hydroxyl. Piperazines often enhance solubility and CNS penetration, while phenolic groups may confer antioxidant activity. The target compound’s piperidinyl-sulfonyl combination likely prioritizes rigidity and metabolic stability over the piperazinyl analog’s solubility advantages .

Biological Activity

Allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate, also known as N-allyl-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial action, enzyme inhibition, and potential therapeutic applications.

Molecular Structure:

  • Molecular Formula: C15H19ClN2O3S
  • Molecular Weight: 342.84 g/mol
  • CAS Number: 478047-75-5

The compound features a piperidine ring substituted with a sulfonyl group and an allyl chain, which contributes to its biological activity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In a study involving various synthesized piperidine derivatives, antibacterial screening demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis, while showing weaker efficacy against other strains like Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE): A crucial enzyme in neurotransmission, inhibition of AChE can have implications for treating neurodegenerative diseases.
  • Urease: The inhibition of urease is significant for managing conditions like urinary tract infections and certain types of kidney stones.

The synthesized derivatives showed strong inhibitory activity against urease, with some exhibiting IC50 values as low as 2.14 µM .

Cancer Chemotherapy

The sulfonamide moiety in the compound is associated with anticancer properties. Compounds containing this functional group have been investigated for their potential to inhibit tumor growth and induce apoptosis in cancer cells .

Hypoglycemic and Diuretic Effects

This compound has also been linked to hypoglycemic activity, suggesting its potential use in managing diabetes by regulating blood glucose levels. Additionally, diuretic effects have been noted, which could be beneficial in treating hypertension .

Study 1: Antibacterial Efficacy

In a comparative study of various piperidine derivatives, this compound was found to exhibit superior antibacterial activity against Salmonella typhi. The study utilized standard disk diffusion methods to assess the effectiveness of the compound against multiple bacterial strains.

Study 2: Enzyme Inhibition Profile

A detailed investigation into the enzyme inhibition capabilities revealed that the compound effectively inhibited both AChE and urease. The study employed kinetic assays to determine the IC50 values, highlighting the compound's potential as a therapeutic agent in neurological disorders and urinary tract infections .

Q & A

Q. How should researchers address discrepancies in reported biological activity across structural analogs?

  • Methodological Answer :
  • SAR studies : Systematically modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and correlate with activity .
  • Meta-analysis : Cross-reference bioassay conditions (e.g., buffer composition, enzyme sources) to identify variables affecting reproducibility .

Safety and Best Practices

Q. What safety protocols are critical when handling intermediates like 4-chlorobenzenesulfonyl chloride?

  • Methodological Answer :
  • PPE : Use nitrile gloves, goggles, and fume hoods to prevent exposure to corrosive sulfonyl chlorides .
  • Waste disposal : Neutralize residual sulfonyl chloride with ice-cold NaHCO₃ before aqueous disposal .

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